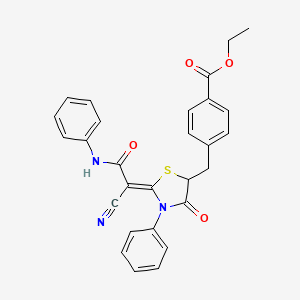

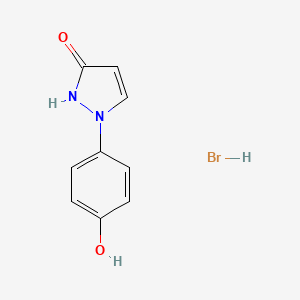

3-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H19N3O6S2 and its molecular weight is 473.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis often begins with the construction of the tetrahydroquinoline scaffold, typically through the Povarov reaction. This involves a three-component reaction between an aniline derivative, an aldehyde, and an olefin. Once the tetrahydroquinoline core is formed, functional group modifications can be carried out to introduce the nitro and sulfonyl groups. The phenylsulfonyl substituent can be added through a sulfonation reaction using appropriate sulfonyl chlorides under basic conditions.

Industrial Production Methods: : For large-scale production, optimizations such as the use of microwave-assisted synthesis, continuous flow reactors, and greener solvents are often explored to enhance yield, reduce reaction time, and minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: : The compound undergoes various reactions including electrophilic substitution, nucleophilic addition, and reduction.

Common Reagents and Conditions: : Common reagents include nitric acid for nitration, sulfonyl chlorides for sulfonation, and hydride reagents like sodium borohydride for reduction reactions.

Major Products Formed: : When subjected to reduction reactions, the nitro group can be converted to an amine, potentially leading to a new set of bioactive compounds. Electrophilic substitution reactions can further modify the aromatic rings, introducing new functional groups that could alter the compound's activity.

Applications De Recherche Scientifique

Chemistry: : It acts as a precursor in synthesizing more complex molecules. The structure can be manipulated to create various derivatives for studying structure-activity relationships.

Biology: : The compound has potential as a pharmaceutical intermediate, with derivatives showing promise as antifungal, antibacterial, and anticancer agents.

Medicine: : Investigated for its ability to interact with biological targets such as enzymes and receptors, influencing pathways related to diseases.

Industry: : Utilized in material science, particularly in developing advanced materials like organic semiconductors and novel polymeric substances due to its stable aromatic framework.

5. Mechanism of Action: : The compound's bioactivity is largely influenced by its ability to interact with biomolecular targets. The nitro and sulfonamide groups are key in forming hydrogen bonds and electronic interactions with enzymes and receptors. This can result in the inhibition of enzymatic activity, disruption of protein-protein interactions, or alteration of cellular pathways, providing therapeutic benefits.

Comparaison Avec Des Composés Similaires

Similar Compounds: : Other compounds with a tetrahydroquinoline core or similar functional groups, such as 3-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-8-yl)benzenesulfonamide and 2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide.

Uniqueness: : This particular compound stands out due to the specific positions of its nitro and sulfonyl groups, which influence its reactivity and interaction with biological systems. Its unique substitution pattern offers distinct pharmacological properties compared to its analogs.

By delving into the details of this complex molecule, we can appreciate its multifaceted nature and the potential it holds across various scientific domains. This compound is a testament to how intricate molecular design can lead to significant advancements in chemistry, biology, and industry.

Propriétés

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O6S2/c25-24(26)18-7-4-10-20(15-18)31(27,28)22-17-12-11-16-6-5-13-23(21(16)14-17)32(29,30)19-8-2-1-3-9-19/h1-4,7-12,14-15,22H,5-6,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKPASXXASHVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide](/img/structure/B2941711.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2941713.png)

![(3R,9'aR)-hexahydro-1'H-spiro[1,5-oxazinane-3,4'-pyrido[2,1-c]morpholine]](/img/structure/B2941714.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide](/img/structure/B2941722.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2941725.png)

![N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2941726.png)

![[3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride](/img/structure/B2941729.png)